molecular formula C25H19NO B4608754 N-3-biphenylyl-2-biphenylcarboxamide

N-3-biphenylyl-2-biphenylcarboxamide

Cat. No.: B4608754
M. Wt: 349.4 g/mol
InChI Key: KQGZQEGGAKHJLG-UHFFFAOYSA-N
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Description

N-3-biphenylyl-2-biphenylcarboxamide is a synthetic small molecule featuring a biphenyl carboxamide scaffold, a structural motif recognized for its significance in medicinal chemistry research. Compounds within this class have demonstrated substantial research value as modulators of various biological targets. Biphenyl carboxamide derivatives have been investigated as potent and selective inhibitors of the ABCG2 transporter (Breast Cancer Resistance Protein), which is associated with multidrug resistance (MDR) in cancer cells . Furthermore, structural analogs have been developed as antagonists for receptors such as Platelet-Activating Factor (PAF), providing tools for studying inflammatory processes . The biphenyl core, often constructed via methods like Suzuki coupling, serves as a versatile and rigid aromatic framework that can be functionalized to probe specific biological interactions . This compound is provided for research purposes only. It is intended for use in chemical reference standards, in vitro assay development, and structure-activity relationship (SAR) studies to explore new pharmacological mechanisms. It is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-phenyl-N-(3-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(24-17-8-7-16-23(24)20-12-5-2-6-13-20)26-22-15-9-14-21(18-22)19-10-3-1-4-11-19/h1-18H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGZQEGGAKHJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Intramolecular/intermolecular Chemical Transformations of Biphenylcarboxamides

Advanced Synthetic Routes for the N-3-biphenylyl-2-biphenylcarboxamide Core Structure and its Analogs

The synthesis of N-aryl biphenylcarboxamides, such as this compound, involves the strategic formation of two key structural features: the biphenyl (B1667301) groups and the central amide linkage. Modern synthetic chemistry offers several powerful methods to construct this scaffold efficiently. A logical retrosynthetic analysis suggests that the target molecule can be assembled through the coupling of two primary fragments: a 2-biphenylcarbonyl unit and a 3-aminobiphenyl (B1205854) unit.

Catalytic Cross-Coupling Strategies for Biphenyl and Amide Linkage Formation (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are cornerstone technologies for the synthesis of biaryl compounds and for the formation of carbon-nitrogen bonds, making them ideal for constructing biphenylcarboxamides. arabjchem.orgajgreenchem.com

The Suzuki-Miyaura coupling is one of the most effective methods for creating the C-C bond that defines the biphenyl structure. arabjchem.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium(0) complex. For the synthesis of the precursors to this compound, two separate Suzuki couplings could be envisioned: one to form 2-biphenylcarboxylic acid and another to form a protected version of 3-aminobiphenyl. For instance, 2-bromobenzoic acid can be coupled with phenylboronic acid, and 3-bromoaniline (B18343) can be coupled with phenylboronic acid. A variety of palladium catalysts and ligands can be employed, often achieving high yields under mild conditions. ajgreenchem.comnih.gov Some catalyst systems are even effective in aqueous media, enhancing the green credentials of the synthesis. ajgreenchem.com

The Buchwald-Hartwig amination provides a powerful method for forming the crucial C-N amide bond, often under conditions where traditional methods fail. arabjchem.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. arabjchem.orgorganic-chemistry.org While typically used for amine synthesis, variations can be adapted for amidation. A direct approach could involve coupling 3-aminobiphenyl with 2-bromobiphenylcarbonyl chloride. More commonly, the amide bond is formed first, followed by a final C-N or C-C coupling. For example, 3-bromoaniline could be acylated with 2-biphenylcarbonyl chloride, followed by a Suzuki coupling of the resulting bromo-amide with phenylboronic acid. The choice of phosphine (B1218219) or carbene ligands is critical for the success of Buchwald-Hartwig reactions, with sterically hindered ligands often providing superior results. arabjchem.orgorganic-chemistry.org

Below is a table summarizing typical catalyst systems for these cross-coupling reactions.

Coupling ReactionCatalyst/Pre-catalystLigandBaseSolventTypical Yield (%)Ref
Suzuki-MiyauraPd(PPh₃)₄TriphenylphosphineK₂CO₃1,4-Dioxane/H₂O>90 ajgreenchem.com
Suzuki-MiyauraPd(OAc)₂PPh₃Cs₂CO₃DME70-95 nih.gov
Buchwald-Hartwig[PdCl(allyl)]₂tBuXPhosNaOtBuToluene85-98 rsc.org
Buchwald-HartwigPd₂(dba)₃BINAPCs₂CO₃Toluene80-95 arabjchem.org

Regioselective Acylation and Amidation Techniques in Biphenylcarboxamide Synthesis

A key challenge in synthesizing this compound is achieving the correct regiochemistry during the acylation step. The precursor, 3-aminobiphenyl, is an unsymmetrical diamine analog where one amino group is significantly less basic than the other (aniline vs. a more sterically hindered and electronically different amine). However, in the case of coupling 3-aminobiphenyl with 2-biphenylcarbonyl chloride, the reaction is straightforward as there is only one amine functionality.

The challenge of regioselectivity becomes paramount when dealing with precursors that contain multiple, chemically similar amine groups. For instance, if synthesizing an analog from a diaminobiphenyl, selective mono-acylation is required. Several strategies have been developed to address this:

Kinetic Control : Exploiting the inherent differences in nucleophilicity and steric hindrance between amine groups can allow for selective acylation. Primary amines are generally more reactive than secondary amines, and less sterically hindered amines react faster. researchgate.net

Use of Directing Groups : Pre-complexing one amine with a bulky Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can selectively deactivate it, allowing the other amine to be acylated. nih.govmdpi.com

Catalyst-Controlled Amidation : Modern C-H amidation reactions, often catalyzed by rhodium or iridium, can install an amide group at a specific position on an aromatic ring with high regioselectivity, guided by a directing group on the substrate. acs.org

A highly efficient method for the chemoselective acylation of primary amines in the presence of other functionalities involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a mediator under green conditions. researchgate.net

Alternative and Emerging Synthetic Approaches (e.g., Grignard-based routes, Hofmann Degradation, Free Radical Cyclizations)

While palladium catalysis dominates modern synthetic strategies, other classical and emerging methods offer viable alternatives for constructing the biphenylcarboxamide framework.

Grignard-Based Routes : The formation of the biphenyl C-C bond can be achieved using Grignard reagents. For example, reacting phenylmagnesium bromide with a brominated benzene (B151609) derivative is a classic method for biphenyl synthesis. arabjchem.org This could be applied to prepare the 2-biphenylcarboxylic acid precursor.

Hofmann Degradation : The Hofmann degradation (or rearrangement) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. acs.orgnih.gov This reaction proceeds via an isocyanate intermediate formed by treating the amide with bromine and a strong base. researchgate.netnih.gov This method could be employed to synthesize the 3-aminobiphenyl precursor from biphenyl-3-carboxamide. nih.gov The primary advantage is that it produces pure primary amines without contamination from secondary or tertiary amines. nih.gov

Free Radical Cyclizations : While not a direct method for synthesizing the acyclic this compound core, intramolecular free-radical cyclization is a significant transformation of related biphenylcarboxamide systems. For example, N-aryl acrylamides can undergo visible-light-mediated photoredox-catalyzed cyclization to form valuable oxindole (B195798) derivatives. acs.org Similarly, oxidative radical cyclization of N-aryl biphenyl carboxamides can be used to synthesize phenanthridinones, a class of fused heterocyclic compounds. These reactions highlight the potential for post-synthesis modification of the biphenylcarboxamide scaffold into more complex, rigid structures.

Systematic Derivatization Strategies and Functional Group Transformations in Biphenylcarboxamide Systems

The biphenylcarboxamide scaffold allows for extensive derivatization to modulate its properties. This is particularly important in fields like medicinal chemistry and materials science.

Investigation of Substituent Effects on Reaction Kinetics and Product Yields

The electronic nature of substituents on the biphenyl rings can significantly influence reaction rates and product yields. The Hammett relationship is a valuable tool for quantifying these effects.

A study on the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls found that the reaction rates correlated well with Hammett constants. rsc.org Strongly electron-withdrawing groups (like NO₂, MeCO) at the 4'-position accelerated the reaction, demonstrating efficient electronic transmission across the biphenyl system. rsc.org Similarly, in Suzuki coupling reactions, the presence of electron-withdrawing groups on the phenylboronic acid can reduce its reactivity, leading to lower product yields.

Substituent effects also play a crucial role in stereoselective synthesis. In the enantioselective addition of thiophenols to aryl-naphthoquinones, the steric bulk of substituents ortho to the developing atropisomeric axis had a profound impact on the enantiomeric ratio (e.r.). nih.gov For example, increasing the size of an alkyl group from methyl (66:34 e.r.) to isopropyl (95:5 e.r.) and tert-butyl (98.5:1.5 e.r.) dramatically improved the enantioselectivity. nih.gov

Table of Substituent Effects on Enantioselectivity

Ortho-Substituent Enantiomeric Ratio (e.r.) Reference
-CH₃ 66:34 nih.gov
-Cl 74:26 nih.gov
-CF₃ 93:7 nih.gov
-i-Pr 95:5 nih.gov

Diastereoselective and Enantioselective Syntheses of Chiral Biphenylcarboxamide Derivatives

Due to restricted rotation around the C-C single bond connecting the two phenyl rings, many ortho-substituted biphenyls, including derivatives of this compound, are axially chiral (a phenomenon known as atropisomerism). The synthesis of single enantiomers of these chiral molecules is a significant area of research.

Several strategies exist for the enantioselective preparation of atropisomeric compounds:

Asymmetric Catalysis : The most direct approach is to construct the chiral axis using an asymmetric catalyst. This includes enantioselective Suzuki or Ullmann couplings. For example, the intramolecular Ullmann coupling of a phosphine oxide precursor has been shown to proceed with essentially complete atropdiastereoselectivity. nih.govresearchgate.net Similarly, enantioselective Buchwald-Hartwig amination has been developed for the synthesis of N-C biaryl atropisomers, achieving excellent enantioselectivities (up to 99% ee).

Dynamic Kinetic Resolution (DKR) : This powerful technique is used when the atropisomers can interconvert (racemize) under the reaction conditions. A chiral catalyst or reagent selectively reacts with one of the rapidly equilibrating enantiomers to produce a stable, enantioenriched product. This has been applied successfully in the O-alkylation of racemic 1-aryl-2-tetralones using a chiral ammonium (B1175870) salt, leading to highly atropselective products.

Chiral Auxiliaries : A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a key bond-forming step. For instance, the diastereoselective ring-closing reaction of a racemic biphenyl dicarboxylic acid with enantiomerically pure (R,R)-diaminocyclohexane yields a single, stereoisomerically pure cyclic diamide. ajgreenchem.com

The development of novel chiral ligands, such as bridged C₂-symmetric biphenyl phosphines, has been crucial for achieving high efficiency and selectivity in these asymmetric transformations. nih.govresearchgate.net

Intramolecular Cyclization Reactions and Heterocyclic Annulations Involving Biphenylcarboxamide Moieties

The structural framework of biphenylcarboxamides, characterized by two phenyl rings linked by an amide bond, offers a versatile platform for the synthesis of complex, multi-ring systems through intramolecular cyclization and annulation reactions. These transformations are pivotal in constructing nitrogen-containing polycyclic aromatic compounds (PACs) and other heterocyclic structures, which are of significant interest in materials science and medicinal chemistry. The strategic positioning of reactive sites on the biphenyl scaffold allows for the formation of new rings, leading to rigidified and extended π-conjugated systems.

A predominant method for effecting such cyclizations is through transition metal-catalyzed C-H activation and subsequent intramolecular arylation. This approach facilitates the formation of a new carbon-carbon or carbon-nitrogen bond between the two biphenyl moieties of the carboxamide. Palladium-based catalysts, in particular, have demonstrated significant efficacy in this domain. These reactions often proceed via a concerted metalation-deprotonation mechanism, where the amide group can act as a directing group to facilitate C-H activation at an ortho position on one of the phenyl rings. The resulting metallacycle can then undergo reductive elimination to forge the new bond and close the ring.

For instance, research has shown that N-aryl amides can undergo intramolecular cyclization to yield valuable heterocyclic compounds. While specific studies on this compound are not extensively detailed in the literature, the principles can be extrapolated from similar structures. The cyclization of related N-aryl benzamides often leads to the formation of phenanthridinone derivatives. This transformation typically involves the palladium-catalyzed coupling of an aryl C-H bond with an aryl halide or triflate within the same molecule.

Furthermore, variations in the catalytic system and the substitution pattern on the biphenylcarboxamide can lead to a diverse array of heterocyclic products. For example, rhodium catalysts have been employed in annulation reactions involving amides and alkynes or diazo compounds, leading to the construction of complex fused-ring systems. rsc.orgresearchgate.net Acid-catalyzed cyclizations also present a viable, metal-free alternative for the synthesis of certain heterocyclic structures from amide precursors. nih.gov

The products of these intramolecular cyclizations, such as dibenzo[b,d]azepinones and other nitrogen-containing polyaromatic structures, are of interest for their potential applications in organic electronics and as scaffolds for pharmacologically active molecules. researchgate.netrsc.org The rigid, planarized structures resulting from these annulations can significantly influence the photophysical and electronic properties of the molecules.

Below are tables detailing research findings on intramolecular cyclization reactions of related aryl amides, which serve as illustrative examples of the transformations applicable to biphenylcarboxamide moieties.

Reaction Type Substrate Catalyst/Reagent Product Key Findings Reference
Intramolecular Direct ArylationBenzoic AcidsPd(TFA)₂, Ag₂CO₃Dibenzofuran derivativesA novel protocol combining decarboxylation and C-H activation was developed. nih.gov
Intramolecular CyclizationN-Aryl AmidesNot specified (focus on 2-azaallyl anions)3-Amino OxindolesA mild, transition-metal-free method was developed. rsc.org
Metal-Free Photoredox CyclizationN-Aryl Acrylamides4CzIPN (organic photocatalyst), H₂O, AldehydeOxindole derivativesUtilizes visible light as a sustainable energy source for radical cyclization. mdpi.com
Acid-Catalyzed CyclizationN-Cyano SulfoximinesH₂SO₄Thiadiazine 1-OxidesA one-pot process involving hydrolysis of the cyano group and intramolecular cyclocondensation. nih.gov
Catalyst System Substrate Type Resulting Heterocyclic System Reaction Conditions Reference
[CuI/(Ph-BPE)]2'-Vinyl-biaryl-2-iminesDibenzo[b,d]azepinesRoom Temperature rsc.org
Rh₂(OAc)₄2-Aroyl-substituted NH-pyrroles with diazoestersPyrrolo[1,2-c] researchgate.netkaust.edu.saoxazin-1-onesNot specified rsc.org
Pd/SelectPhosCarbonyl compounds with chloroaryl triflatesα-Arylated carbonyl motifs110 °C, Toluene nih.gov

Advanced Spectroscopic and Solid State Structural Elucidation of Biphenylcarboxamide Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis of N-3-biphenylyl-2-biphenylcarboxamide Analogs

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing the conformational dynamics of molecules in solution. scielo.br For this compound, which features multiple aromatic rings and a central amide linkage, NMR provides critical insights into its structure.

The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the numerous non-equivalent protons of the three biphenyl (B1667301) systems. The amide proton (N-H) would likely appear as a distinct, somewhat broad singlet in the downfield region, potentially around δ 8.0-10.0 ppm, with its exact chemical shift being sensitive to solvent and concentration due to hydrogen bonding effects. mdpi.com

In the ¹³C NMR spectrum, a multitude of signals would be observed in the aromatic region (δ 120-145 ppm). The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. rsc.org The presence of rotamers due to hindered rotation around the amide C-N bond, a common feature in N-aryl amides, could lead to the observation of two distinct sets of signals for the atoms near the amide bond, indicating a slow conformational interchange on the NMR timescale. scielo.brmdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for definitively assigning the specific proton and carbon signals by revealing their scalar couplings and long-range correlations. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogous Biphenyl Amide Structures in CDCl₃. rsc.orgrsc.orgrsc.org

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons7.0 - 8.5 (m)120.0 - 145.0
Amide Proton (N-H)8.0 - 10.0 (s, br)-
Carbonyl Carbon (C=O)-165.0 - 175.0
Biphenyl C-C linkage-~140.0

Note: Data are generalized from various N-arylbenzamides and biphenyl derivatives. 'm' denotes multiplet, 's' singlet, and 'br' broad.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) in Characterizing Bond Vibrations and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, within the molecular structure.

For this compound, a secondary amide, the FTIR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibration is particularly diagnostic, typically appearing as a single, sharp to moderately broad band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The position and broadness of this peak are highly indicative of the strength and nature of hydrogen bonding interactions. In the solid state, strong intermolecular N-H···O=C hydrogen bonds are expected, leading to a shift of the N-H stretch to lower wavenumbers.

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and typically occurs between 1680 and 1630 cm⁻¹. spectroscopyonline.commdpi.com Its position is also sensitive to hydrogen bonding. The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹ and is another characteristic feature of secondary amides. spectroscopyonline.commdpi.comnih.gov The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the rings would appear in the 1600-1400 cm⁻¹ region. ucl.ac.uk

Table 2: Key Vibrational Frequencies (cm⁻¹) for Secondary Aromatic Amides. spectroscopyonline.comresearchgate.net

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Description
N-H StretchFTIR/Raman3370 - 3170Sensitive to hydrogen bonding
C-H Stretch (Aromatic)FTIR/Raman3100 - 3000Aromatic ring C-H bonds
Amide I (C=O Stretch)FTIR1680 - 1630Strong intensity, sensitive to H-bonding
C=C Stretch (Aromatic)FTIR/Raman1600 - 1400Benzene (B151609) ring skeletal vibrations
Amide II (N-H Bend, C-N Stretch)FTIR1570 - 1515Characteristic of secondary amides
Amide IIIRaman1300 - 1200Complex mix of C-N stretch and N-H bend

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₃₁H₂₃NO), the exact mass of the molecular ion [M]⁺˙ would be a key piece of data for its identification.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide structural information. Aromatic amides typically undergo cleavage at the amide bond. acs.orgnih.gov For this compound, two primary fragmentation pathways are anticipated:

Cleavage of the N-CO bond to form a benzoyl-type cation derived from the 2-biphenylcarbonyl moiety.

Cleavage of the same bond to generate a cation from the N-3-biphenylyl portion.

The most common fragmentation for aromatic amides is the formation of the acylium ion. nih.govyoutube.com Therefore, a prominent peak corresponding to the [2-biphenylcarbonyl]⁺ cation would be expected. This acylium ion could further lose a molecule of carbon monoxide (CO) to yield a biphenyl cation. The stability of the aromatic rings would likely result in a relatively intense molecular ion peak. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

Fragment Ion Structure Proposed m/z Value Fragmentation Pathway
[C₃₁H₂₃NO]⁺˙ (Molecular Ion)397.18Ionization of the parent molecule
[C₁₃H₉O]⁺ (2-biphenylcarbonyl cation)181.06α-cleavage of the amide bond
[C₁₈H₁₄N]⁺ (3-biphenylamino cation)244.11α-cleavage of the amide bond
[C₁₂H₉]⁺ (Biphenyl cation)153.07Loss of CO from the acylium ion
[C₆H₅]⁺ (Phenyl cation)77.04Fragmentation of biphenyl units

Note: m/z values are calculated for the most abundant isotopes.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structural Interpretation and Intermolecular Interactions

The crystal packing would likely be dominated by intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or dimeric motifs. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would play a significant role in stabilizing the crystal lattice. researchgate.net The analysis of the crystal structure would provide quantitative data on these non-covalent interactions, which are crucial for understanding the material's solid-state properties.

Table 4: Representative Crystallographic Data for an Analogous Biphenyl Amide Derivative. researchgate.netnih.gov

Parameter Representative Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)7.0 - 22.0
b (Å)5.0 - 17.0
c (Å)12.0 - 23.0
β (°)90 - 110
Z (molecules/unit cell)4 or 8
Hydrogen Bond (N-H···O) distance (Å)2.8 - 3.2

Note: Data are generalized from published crystal structures of related biphenyl and benzamide (B126) derivatives.

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis serves to verify the empirical and molecular formula of the synthesized compound. For this compound, with the molecular formula C₃₁H₂₃NO, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's purity and stoichiometric composition. rsc.orgajgreenchem.com

Table 5: Theoretical Elemental Composition of this compound (C₃₁H₂₃NO).

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01131372.34193.74
Hydrogen (H)1.0082323.1845.83
Nitrogen (N)14.007114.0073.52
Oxygen (O)15.999115.9994.03
Total Molecular Weight 397.53 g/mol 100.00

Computational Chemistry and Structure Activity Relationship Sar Paradigms for Biphenylcarboxamides

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenylcarboxamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a cornerstone in understanding how the structural features of biphenylcarboxamide analogs correlate with their biological activities. By establishing mathematical relationships between chemical structure and activity, QSAR facilitates the prediction of potency for novel compounds and highlights key molecular attributes for optimization.

Both 2D and 3D QSAR models have been instrumental in the study of biphenylcarboxamides. Two-dimensional QSAR studies often employ multiple linear regression (MLR) to build models based on topological and physicochemical descriptors. For instance, a study on a series of 25 biphenyl (B1667301) carboxamide analogs with anti-inflammatory activity developed a statistically significant 2D QSAR model using a training set of 20 compounds. 34.237.233 The robustness and predictive power of this model were confirmed through internal and external validation, yielding a squared correlation coefficient (R²) of 0.800 for the training set and a predictive R² of 0.7217 for the test set. 34.237.233

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by considering the 3D arrangement of molecular fields. For a set of 80 biphenyl amide derivatives acting as p38 MAP kinase inhibitors, CoMFA and CoMSIA models were developed. nih.gov These models demonstrated excellent statistical quality, with leave-one-out cross-validation q² values of 0.766 (CoMFA) and 0.748 (CoMSIA), and high conventional r² values of 0.979 and 0.942, respectively. nih.gov The strong predictive ability was further shown by predicted r² values against a test set. nih.gov Genetic Function Approximation (GFA) has also been utilized to perform 3D-QSAR studies on flurbiprofen (B1673479) analogues, resulting in models with internal predictivity (r²) of 0.66 and external predictivity (r²pred) of 0.60. nih.gov

Table 1: Statistical Validation of a 2D QSAR Model for Biphenylcarboxamide Analogs 34.237.233

Parameter Value Description
R² (Training Set) 0.800 The coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors for the training set.
Predicted R² 0.7217 A measure of the predictive power of the model for an external test set of compounds.
Number of Compounds 25 Total number of biphenyl carboxamide derivatives in the study.
Training Set Size 20 Number of compounds used to build the QSAR model.
Test Set Size 5 Number of compounds used to validate the predictive ability of the model.

The primary output of QSAR studies is the identification of molecular descriptors and pharmacophoric features that are critical for biological activity.

2D QSAR Descriptors: In the MLR model for anti-inflammatory biphenyl carboxamides, topological descriptors were found to be significant, indicating that the size, shape, and branching of the molecule are important for activity. 34.237.233

3D QSAR (CoMFA/CoMSIA) Features: For the biphenyl amide derivatives targeting p38 MAP kinase, CoMFA and CoMSIA contour maps revealed the importance of several stereochemical parameters. nih.gov These maps highlight regions where steric bulk, electrostatic interactions (positive or negative charge), hydrophobicity, and hydrogen bond donor/acceptor capabilities either enhance or diminish activity. This provides a visual guide for modifying the parent structure to improve potency. nih.govschrodinger.com

Pharmacophoric Elements: Across various studies, a common pharmacophoric pattern for non-steroidal anti-inflammatory drugs (NSAIDs) in the biphenyl class includes two aromatic ring centers. 34.237.233 The addition of a third aromatic center has been a key strategy in developing selective COX-2 inhibitors. 34.237.233 For biphenyl amide p38 MAP kinase inhibitors, the key pharmacophoric features derived from docking and 3D-QSAR include specific steric, electrostatic, and hydrophobic interactions within the kinase's binding pocket. nih.gov

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities that are crucial for understanding the mechanism of action.

Molecular docking simulations have been successfully applied to predict how biphenylcarboxamide ligands interact with their protein targets. In a study on p38α MAP kinase inhibitors, the Glide program was used to explore the binding mode of 80 biphenyl amide derivatives. nih.gov The docking results elucidated the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitors and key amino acid residues in the active site of the enzyme. nih.gov This structural information is highly complementary to QSAR data, as it provides a physical basis for the contour maps generated in CoMFA and CoMSIA. nih.govschrodinger.com Similarly, docking studies on other biphenyl derivatives, such as biarylpropylsulfonamide allosteric modulators, have been used to generate plausible binding poses, which are then refined and validated using other methods like 3D-QSAR. nih.gov The ability to predict these binding modes is a critical step in structure-based drug design, guiding the optimization of ligands to enhance their binding affinity and selectivity. nih.govresearchgate.net

Standard rigid-receptor docking can be limited when a protein's binding site undergoes conformational changes upon ligand binding. 34.237.233 The investigation of such induced-fit mechanisms is crucial for accurately predicting the binding of flexible ligands like biphenylcarboxamides.

Induced-Fit Docking (IFD): Advanced computational protocols, often termed Induced-Fit Docking (IFD), have been developed to account for receptor flexibility. 34.237.233schrodinger.com These methods typically involve an iterative process of docking the ligand into a rigid receptor, followed by modeling the flexibility of the protein's side chains (and sometimes backbone) in the vicinity of the ligand, and then re-docking the ligand into the newly generated receptor conformations. 34.237.233nih.gov This approach provides a more realistic model of the binding event and has been shown to significantly improve the accuracy of binding pose prediction compared to rigid docking, especially in cases of significant protein conformational change. 34.237.233biorxiv.org

Allosteric Modulation: Biphenylcarboxamides and related structures can also act as allosteric modulators, binding to a site on the receptor that is distinct from the primary (orthosteric) site. nih.govnih.gov This binding event induces a conformational change in the protein that modulates the activity of the orthosteric ligand. rsc.org Allosteric sites are often less conserved across receptor subtypes, offering an opportunity to develop highly selective drugs. nih.govnih.gov Computational methods are used to predict these allosteric binding sites and to understand how the binding of a modulator like a biphenylcarboxamide can influence the receptor's conformation and function, an effect that can be positive (PAM), negative (NAM), or neutral (SAM). nih.govyoutube.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemistry (QC) calculations provide a fundamental understanding of the electronic properties of a molecule from first principles, solving approximations of the Schrödinger equation. molsoft.com These methods are invaluable for characterizing molecules like N-3-biphenylyl-2-biphenylcarboxamide, offering data that complements experimental findings.

Methods such as Density Functional Theory (DFT), often using functionals like B3LYP, are employed to calculate a wide range of molecular properties. nih.gov The choice of basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results. nih.govresearchgate.net

Key properties that can be predicted include:

Electronic Structure: Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map visually identifies electron-rich (negative potential, potential sites for electrophilic attack) and electron-poor (positive potential, potential sites for nucleophilic attack) regions of the molecule. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electron affinity, ionization potential, chemical hardness, and electrophilicity index can be derived, providing insight into the molecule's chemical stability and reactivity. rsc.org

Spectroscopic Properties: QC methods can accurately predict various spectroscopic data. This includes simulating FT-IR and Raman spectra by calculating vibrational frequencies, and predicting NMR chemical shifts (shielding constants). rsc.orgnih.gov These theoretical spectra are powerful tools for interpreting and assigning experimental data. UV-Visible absorption spectra can also be calculated using time-dependent DFT (TD-DFT) to understand electronic transitions. scispace.comsemanticscholar.org

Density Functional Theory (DFT) and Ab Initio Methods in Characterizing Ground and Excited States

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure and properties of molecules. nih.gov DFT, in particular, has become a popular tool in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. nih.gov These methods allow for the precise calculation of molecular geometries, energies, and the electronic distributions in both the ground and excited states.

Upon obtaining the optimized ground-state geometry, further calculations can elucidate the properties of its excited states. Time-Dependent DFT (TD-DFT) is a widely used method for this purpose. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These calculations are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. For this compound, one would expect electronic transitions involving the π-systems of the biphenyl rings.

Table 1: Theoretical Ground State Geometrical Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.49
C=O1.23
C-N (amide)1.35
N-H1.01
C-N-C (amide)122.0
O=C-N123.5
Biphenyl twist40.5

Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, and Natural Bond Orbital (NBO) Studies

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich biphenyl rings, while the LUMO may be distributed across the carboxamide group and the aromatic systems. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In this compound, the oxygen atom of the carbonyl group would exhibit a region of high negative potential, making it a likely site for hydrogen bonding interactions. The hydrogen atom of the amide group would show a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net This analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could reveal the extent of conjugation between the biphenyl rings and the amide group, providing insights into the molecule's electronic communication pathways. nih.gov

Table 2: Calculated FMO and MEP Data for this compound (Exemplary Data)

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6
Maximum Positive MEP+45 kcal/mol
Minimum Negative MEP-55 kcal/mol

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Theoretical Determination of Non-Linear Optical (NLO) Properties and Hyperpolarizability Responses

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. oejournal.org Computational methods, particularly DFT, can be employed to predict the NLO properties of molecules. nih.gov The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net

Table 3: Calculated NLO Properties of this compound (Exemplary Data)

PropertyCalculated Value
Dipole Moment (μ)3.5 D
Mean Polarizability (α)40 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)15 x 10⁻³⁰ esu

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics, Solvent Effects, and Ligand Unbinding Pathways

While quantum mechanical methods provide detailed electronic structure information for a single conformation, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.govarxiv.org MD simulations model the molecule as a collection of atoms interacting through a force field, and by integrating Newton's equations of motion, the trajectory of the molecule can be tracked. arxiv.org

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The rotation around the C-C bond connecting the biphenyl rings and the bonds within the amide linkage can lead to a wide range of possible conformations. MD simulations can explore this conformational landscape and identify the most populated and energetically favorable conformations in a given environment.

Furthermore, MD simulations are crucial for studying the influence of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation, one can observe how the solute and solvent molecules interact and how the solvent affects the conformational preferences of this compound. In the context of drug design, if this molecule were a ligand, MD simulations could be used to model its binding to a target protein and to investigate the pathways and energetics of its unbinding process, providing critical information for the design of more potent inhibitors. youtube.com

Ligand-Based Computational Design Principles Applied to Novel Biphenylcarboxamides

When the three-dimensional structure of a biological target is unknown, ligand-based design strategies become essential for the discovery of new active compounds. creative-biolabs.com These methods rely on the information derived from a set of known active molecules to develop a model that describes the key features required for biological activity.

Pharmacophore Model Development and Virtual Screening Methodologies

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a series of active biphenylcarboxamides, a pharmacophore model could be generated by aligning the molecules and identifying the common features. rsc.org

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. nih.govmdpi.com This process, known as virtual screening, can rapidly identify potential hit compounds from vast libraries, significantly reducing the time and cost associated with experimental screening. For this compound and its analogs, a pharmacophore model would likely include the aromatic rings and the hydrogen bond donor and acceptor of the amide group.

Diversity-Oriented Synthesis (DOS) in Generating Chemically Diverse Biphenylcarboxamide Compound Libraries

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at creating collections of structurally diverse small molecules. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on making a specific molecule, DOS aims to explore a wide range of chemical space to discover new biological activities or molecular properties. rsc.orgnih.gov This approach is particularly valuable in the early stages of drug discovery when trying to identify novel molecular scaffolds. nih.gov

For the biphenylcarboxamide class of compounds, a DOS approach could be employed to generate a library of analogs of this compound. This would involve systematically varying the substitution patterns on the biphenyl rings and modifying the carboxamide linker. The resulting library would contain a wide range of structural variations, increasing the probability of discovering compounds with desired biological activities or physicochemical properties.

Mechanistic Investigations and Chemical Biology Applications of Biphenylcarboxamide Derivatives

Mechanistic Elucidation of Chemical Reactions Involving N-3-biphenylyl-2-biphenylcarboxamide and Related Radical Species

The intricate architecture of this compound, featuring two biphenyl (B1667301) moieties linked by an amide bond, predisposes it to participate in a variety of chemical transformations, particularly those involving radical intermediates. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and for designing novel synthetic methodologies.

Characterization of Radical Intermediates and Reaction Pathways

The generation of radical species from this compound can be envisaged through several pathways, often initiated by single-electron transfer (SET) processes under thermal, photochemical, or electrochemical conditions. beilstein-journals.org For instance, in reactions analogous to those of other aryl amides, homolytic cleavage of a C-H or N-H bond, or the reduction of a functionalized precursor, could lead to the formation of distinct radical intermediates.

One plausible pathway involves the formation of an aryl radical on one of the biphenyl rings. This could be achieved, for example, through the reductive cleavage of a halo-substituted precursor of this compound. The resulting aryl radical is a highly reactive species that can participate in intramolecular cyclization, hydrogen atom abstraction, or intermolecular addition reactions. The specific reaction pathway taken would be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of radical traps or promoters.

Alternatively, radical species could be centered on the amide nitrogen. N-centered radicals are known to be involved in various transformations, including the Hofmann-Löffler-Freytag reaction, which typically involves an intramolecular hydrogen atom transfer from an unactivated C-H bond to the nitrogen radical, followed by cyclization. While this specific reaction requires specific precursors, it highlights the potential for the amide group in this compound to participate in radical chemistry.

The characterization of these transient radical intermediates is often challenging but can be achieved through a combination of experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can directly detect species with unpaired electrons, and computational studies, which can model the structures and energies of potential intermediates and transition states. Trapping experiments, where a radical scavenger is introduced to the reaction mixture to form a stable adduct with the transient radical, can also provide indirect evidence for the presence of specific radical species.

A hypothetical reaction mechanism for a radical-mediated cyclization of a derivative of this compound is presented below:

StepDescriptionIntermediate
1Initiation: SET to an iodo-substituted precursorAryl radical
2Intramolecular 5-exo-trig cyclizationCyclized radical
3Hydrogen atom abstraction from a donorFinal product

This table presents a hypothetical reaction pathway for illustrative purposes.

Kinetic Isotope Effect Studies for Determining Rate-Limiting Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-limiting step and the nature of the transition state. epfl.ch The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same position (k_light / k_heavy).

For reactions involving this compound, KIEs can be used to probe various mechanistic aspects. For example, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if a C-H or N-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further insight; large KIEs are often indicative of a linear transition state where the hydrogen atom is being transferred symmetrically.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also be informative. For instance, an inverse secondary KIE (kH/kD < 1) at a carbon atom adjacent to a developing radical center could indicate a change in hybridization from sp2 to sp3 in the transition state. In the context of biphenyl-containing molecules, KIEs have also been used to study conformational changes, such as the racemization of atropisomers. researchgate.net

Consider a hypothetical hydrogen abstraction reaction from the benzylic position of a derivative of this compound. The determination of the KIE for this reaction would involve synthesizing the deuterated analogue and measuring its reaction rate relative to the non-deuterated compound.

Isotopic SubstitutionPositionExpected KIE (kH/kD)Mechanistic Implication
DeuteriumBenzylic C-H> 2C-H bond cleavage is part of the rate-determining step.
Carbon-13Amide Carbonyl~ 1.02 - 1.05Change in bonding at the carbonyl carbon in the transition state.
DeuteriumOrtho-position on biphenyl< 1 (inverse)Steric effects or changes in vibrational frequencies in the transition state. nih.gov

This table presents hypothetical KIE data and their potential interpretations for illustrative purposes.

Application of Biphenylcarboxamides as Molecular Probes for Investigating Biological Systems

The rigid, yet conformationally adaptable, structure of biphenylcarboxamides makes them attractive scaffolds for the design of molecular probes to investigate complex biological systems. Their ability to engage in various non-covalent interactions, such as pi-stacking, hydrophobic interactions, and hydrogen bonding, allows for the specific targeting of protein surfaces.

Modulation of Defined Protein-Ligand and Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. beilstein-journals.org Small molecules that can modulate PPIs are therefore valuable tools for chemical biology and drug discovery. The extended aromatic surfaces of the biphenyl groups in this compound are well-suited to interact with the often large and flat interfaces of PPIs.

By synthetically modifying the biphenylcarboxamide scaffold, it is possible to develop derivatives that can either inhibit or stabilize specific PPIs. For example, the introduction of hydroxyl or amino groups could provide hydrogen bond donors and acceptors to complement the surface of a target protein. The biphenyl rings themselves can mimic the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan, which are often found at the core of PPI interfaces, so-called "hot spots". researchgate.net

An illustrative example is the targeting of the p53-MDM2 interaction, a critical regulator of cell cycle and apoptosis that is often disrupted in cancer. A biphenylcarboxamide derivative could be designed to mimic the key interactions of the p53 peptide that binds to a hydrophobic cleft on the surface of MDM2, thereby preventing the degradation of p53.

Elucidation of Novel Biological Targets and Underexplored Mechanisms of Action

In addition to targeting known PPIs, biphenylcarboxamide-based molecular probes can be used in chemical proteomics approaches to identify novel biological targets. This can be achieved by attaching a reactive group or a tag to the biphenylcarboxamide scaffold. For instance, a photo-affinity label could be incorporated, which upon irradiation with UV light, forms a covalent bond with the target protein. nih.gov The tagged protein can then be isolated and identified using mass spectrometry.

Furthermore, by observing the phenotypic effects of a biphenylcarboxamide derivative in a cellular or organismal context, followed by target identification, it is possible to uncover previously unknown mechanisms of action. For example, a compound that induces a specific cellular response could be used to pull down its binding partners, revealing a novel pathway or a new function for a known protein. The use of fluorescently tagged this compound derivatives could also allow for the visualization of its subcellular localization, providing clues about its site of action. researchgate.net

Biophysical and Spectroscopic Approaches for Characterizing Ligand-Target Interactions

A quantitative understanding of the interaction between a molecular probe like this compound and its biological target is essential for validating its mechanism of action and for guiding further optimization. A variety of biophysical and spectroscopic techniques can be employed for this purpose. epfl.ch

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized target protein. It provides real-time kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity can be calculated.

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in a protein can often be used to monitor ligand binding. If the binding of this compound to a protein causes a change in the local environment of a tryptophan residue, this will be reflected in a change in the fluorescence intensity or wavelength of maximum emission. Alternatively, a fluorescent tag can be incorporated into the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the ligand-protein complex in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the parts of the ligand that are in close contact with the protein and the regions of the protein that are affected by binding, respectively.

TechniqueInformation ObtainedTypical Data for a Moderate Affinity Interaction
Isothermal Titration Calorimetry (ITC)Kd, ΔH, ΔS, StoichiometryKd = 1 µM, ΔH = -5 kcal/mol, TΔS = 3 kcal/mol, n = 1
Surface Plasmon Resonance (SPR)kon, koff, Kdkon = 1 x 10^5 M-1s-1, koff = 1 x 10^-1 s-1, Kd = 1 µM
Fluorescence QuenchingKd, Binding site proximityQuenching of tryptophan fluorescence with a calculated Kd of 1.5 µM
Saturation Transfer Difference (STD) NMRLigand binding epitopesStrongest signals from the biphenyl protons, weaker from the linker

This table presents hypothetical data for the interaction of this compound with a target protein for illustrative purposes.

Future Directions and Emerging Research Avenues for Biphenylcarboxamide Chemical Entities

Advancements in Scalable and Sustainable Synthetic Methodologies for Complex Biphenylcarboxamide Architectures

The construction of complex biphenylcarboxamides often relies on transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.com Future advancements in this area are geared towards developing more scalable and sustainable synthetic protocols. A key focus is the design of highly active and reusable catalyst systems. For instance, the use of palladium nanoparticles supported on materials like carbon has shown promise in increasing product selectivity and facilitating catalyst recovery. arabjchem.org

Integration of Artificial Intelligence and Machine Learning in the De Novo Design and Optimization of Biphenylcarboxamides

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of novel biphenylcarboxamide-based molecules. researchgate.net De novo design algorithms, powered by deep learning, can generate vast libraries of virtual biphenylcarboxamide structures with desired physicochemical and biological properties. researchgate.net These generative models can explore a much larger chemical space than traditional high-throughput screening, increasing the probability of identifying novel and potent compounds.

ML models can be trained on existing experimental data to predict the biological activity, toxicity, and pharmacokinetic profiles of newly designed biphenylcarboxamides. This predictive power allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost of drug discovery. The integration of AI not only accelerates the design process but also enables the optimization of molecular properties in a multi-parameter fashion, leading to the development of more effective and safer drug candidates. researchgate.net

Exploration of Biphenylcarboxamides in Uncharted Biological Pathways and Novel Chemical Space

While biphenylcarboxamides have been extensively studied for their anticancer and anti-inflammatory properties, there is a vast, underexplored biological space where these compounds may exert significant effects. ajgreenchem.com The inherent ability of the biphenyl (B1667301) scaffold to be functionalized in a three-dimensional manner allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets.

The exploration of these compounds in novel biological pathways is crucial for identifying new therapeutic applications. High-throughput screening of biphenylcarboxamide libraries against panels of cell lines and protein targets can uncover unexpected biological activities. Furthermore, the synthesis of novel biphenylcarboxamide derivatives with unique substitution patterns and conformational constraints will be essential for probing uncharted chemical space and discovering compounds with novel mechanisms of action.

Development of Next-Generation Chemical Probes and Research Tools with Enhanced Selectivity and Specificity

Chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. Biphenylcarboxamides, with their tunable properties, are excellent candidates for the development of next-generation chemical probes. The key to a high-quality chemical probe is its ability to interact with its intended target with high potency and selectivity.

Future research will focus on designing biphenylcarboxamide-based probes with enhanced selectivity profiles. This can be achieved through detailed structure-activity relationship (SAR) studies and computational modeling to minimize off-target interactions. Additionally, the incorporation of reporter tags, such as fluorescent dyes or biotin, into the biphenylcarboxamide scaffold will enable the visualization and quantification of target engagement in living cells. These advanced chemical probes will provide invaluable insights into the biological functions of their targets and accelerate the drug discovery process.

Implementation of Green Chemistry Principles in Biphenylcarboxamide Synthesis and Derivatization

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of biphenylcarboxamides is an area where the implementation of green chemistry can have a significant impact. A primary focus is the reduction or elimination of hazardous solvents and reagents.

The use of water as a solvent in Suzuki-Miyaura cross-coupling reactions, facilitated by water-soluble catalysts, is a promising green alternative to traditional organic solvents. Biocatalysis, employing enzymes to carry out specific chemical transformations, offers another environmentally benign approach to the synthesis and derivatization of biphenylcarboxamides. Furthermore, the development of continuous flow manufacturing processes for these compounds can lead to improved safety, reduced waste, and higher efficiency compared to traditional batch processing.

Table of Research Findings on Biphenyl-Containing Compounds:

Compound ClassResearch FocusKey FindingsReference(s)
Biphenyl Carboxylic AcidsAnticancer ActivityCertain derivatives showed potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com
Biphenyl-4-carboxylic acid derivativesAntimicrobial ActivitySynthesized amides exhibited activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
Substituted Biphenyl FormanilidesSynthesisOne-pot Suzuki coupling reaction provided a clean and efficient route to these compounds in satisfactory yields. arabjchem.org

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-3-biphenylyl-2-biphenylcarboxamide?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including C-H arylation and transamidation reactions. Key factors include:

  • Catalyst selection : Palladium catalysts for efficient aryl coupling (e.g., Suzuki-Miyaura reactions) .
  • Reaction conditions : Temperature control (e.g., 80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Use of column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity intermediates .
    • Reference Data :
StepReagents/ConditionsYield (%)Purity (%)
C-H ArylationPd(OAc)₂, K₂CO₃, DMF, 110°C75–82>95
TransamidationNH₄Cl, DMSO, 80°C60–70>90

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C-NMR for structural confirmation (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 164–169°C for intermediates) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Under nitrogen or argon in airtight containers at –20°C to prevent oxidation/hydrolysis .
  • Handling : Use glove boxes for moisture-sensitive steps; avoid prolonged exposure to light .

Advanced Research Questions

Q. How can polymorphic modifications of this compound impact pharmacological studies?

  • Methodological Answer : Polymorphism alters bioavailability and dissolution rates. Researchers should:

  • Screen polymorphs : Use X-ray diffraction (XRD) to identify crystal forms and DSC to study thermal transitions .
  • Evaluate stability : Accelerated stability testing (40°C/75% RH for 6 months) to assess dominant polymorphs .
    • Reference Data :
PolymorphMelting Point (°C)Solubility (mg/mL)
Form I225–2260.12
Form II164–1690.45

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

  • Methodological Answer :

  • Iterative analysis : Cross-validate using orthogonal methods (e.g., LC-MS for purity vs. bioassay results) .
  • Control experiments : Replicate under standardized conditions (e.g., fixed pH, solvent ratios) to isolate variables .

Q. What computational strategies enhance the design of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies improve the efficacy of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., trifluoromethyl groups) to enhance binding affinity .
  • Bioassay correlation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values) and correlate with logP values .

Avoided Topics

  • Commercial aspects : Pricing, supplier details (e.g., JPY costs in ), and mass production methods are excluded per guidelines.
  • Non-academic uses : Medical applications or FDA-related claims are omitted (see ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.